

Structural Architecture & Synthetic Utility of 4-Iodo-2-methylphenol

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Compound of Interest

Compound Name: 4-Iodo-2-methylphenol

CAS No.: 60577-30-2

Cat. No.: B1580675

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A Technical Whitepaper for Chemical Research & Development[1][2]

Executive Summary & Compound Identity

4-Iodo-2-methylphenol (CAS: 60577-30-2), often referred to as 4-iodo-o-cresol, represents a critical halogenated scaffold in medicinal chemistry.[1][2][3][4][5] Unlike its isomer 2-iodo-4-methylphenol, this congener features an iodine atom at the para position relative to the hydroxyl group, significantly altering its electronic profile and reactivity in palladium-catalyzed cross-coupling reactions.[1][2]

This guide dissects the structural integrity, spectroscopic fingerprint, and synthetic protocols required to utilize this compound as a high-fidelity intermediate in the synthesis of PPAR agonists (e.g., GW501516) and biaryl natural products.[1][2]

Chemical Identity Matrix

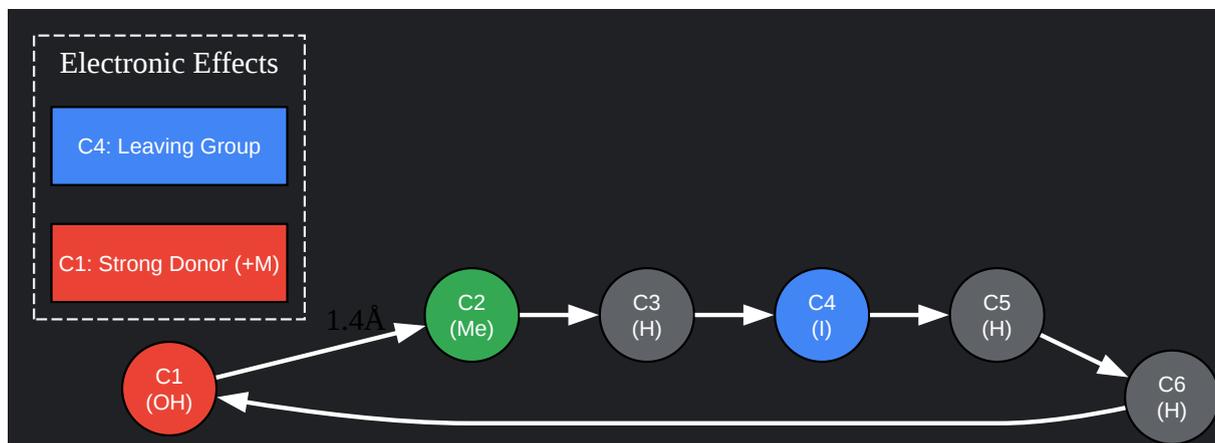
Parameter	Technical Specification
IUPAC Name	4-Iodo-2-methylphenol
Common Synonyms	4-iodo-o-cresol; 2-methyl-4-iodophenol
CAS Registry Number	60577-30-2
Molecular Formula	
Molecular Weight	234.03 g/mol
Melting Point	67–68 °C (Lit.[1][2][4] value: distinct from isomer at 35 °C)
Appearance	Off-white to light brown crystalline solid
SMILES	<chem>Cc1cc(I)ccc1O</chem>

Molecular Architecture & Electronic State

The reactivity of **4-iodo-2-methylphenol** is governed by the "push-pull" electronic interplay between the electron-donating hydroxyl/methyl groups and the polarizable iodine atom.[1][2]

Structural Visualization

The following diagram illustrates the atomic numbering and connectivity.[1][2] Note the steric proximity of the methyl group (C2) to the hydroxyl (C1), which influences the pKa (~9.[1][2]7) slightly relative to unsubstituted phenol.[1][2]



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Figure 1: Connectivity and electronic functionalization of the **4-iodo-2-methylphenol** scaffold.

Electronic Causality[1][2]

- Directing Effects: The Hydroxyl group (-OH) is a strong ortho/para activator.[1][2] The Methyl group (-CH₃) is a weak ortho/para activator.[1][2]
- Regioselectivity: In the synthesis from o-cresol, the para position (C4) is sterically accessible and electronically activated by the -OH group.[1][2] The ortho position (C6) is also activated but is less favored for bulky electrophiles (like Iodine) compared to C4, resulting in high regioselectivity for the 4-iodo isomer over the 6-iodo isomer.[1][2]

Spectroscopic Characterization (The Fingerprint)

To ensure scientific integrity, researchers must validate the structure using NMR.[1][2] The coupling constants (

values) are the self-validating mechanism here, distinguishing it from the 2-iodo-4-methylphenol isomer.[1][2]

NMR Analysis (¹H, 400 MHz,)

Position	Proton Type	Multiplicity	Coupling ()	Interpretation
2.24 ppm		Singlet (s)	-	Characteristic aryl-methyl
4.8-5.5 ppm		Broad (br s)	-	Exchangeable proton
6.58 ppm		Doublet (d)		Ortho to OH, shielded
7.35 ppm		Doublet of Doublets (dd)		Adjacent to I, couples to H3/H6
7.45 ppm		Doublet (d)		Meta coupling to H5; deshielded by I

Diagnostic Logic: The presence of a large ortho-coupling (

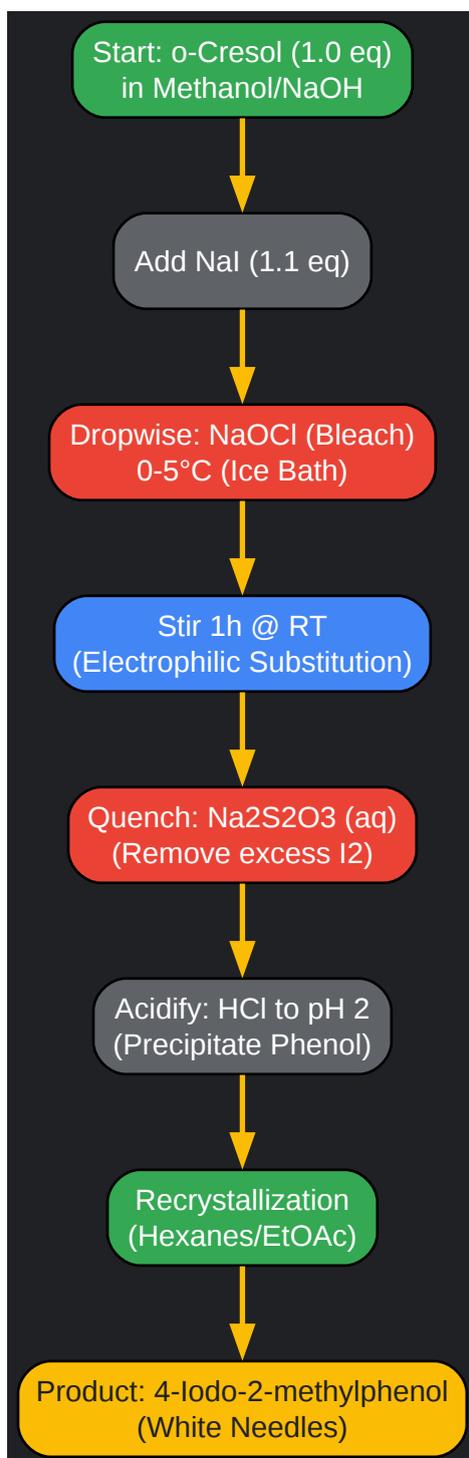
) and a small meta-coupling (

) confirms the 1,2,4-substitution pattern.^{[1][2]} The isomer (2-iodo-4-methylphenol) would show different splitting due to symmetry changes.^{[1][2]}

Synthetic Protocol: Regioselective Iodination

Objective: Synthesize **4-iodo-2-methylphenol** from o-cresol with >95% purity. Methodology: Oxidative iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl).^{[1][2]} This "green chemistry" approach avoids hazardous iodine monochloride (ICI).^{[1][2]}

The Protocol Workflow



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Figure 2: Step-by-step oxidative iodination workflow.[1][2]

Experimental Procedure

- Solubilization: Dissolve o-cresol (10 mmol) and NaI (11 mmol) in Methanol (20 mL). Add NaOH (11 mmol) to generate the phenolate anion (increases nucleophilicity).[1][2]
- Oxidant Addition: Cool to 0°C. Add NaOCl (commercial bleach, 5-6% active chlorine, 11 mmol) dropwise over 30 minutes. Why? Slow addition prevents over-iodination.[1][2]
- Reaction: Allow to warm to room temperature. The solution typically turns dark red/brown due to transient iodine species.[1][2]
- Quenching (Critical): Add saturated Sodium Thiosulfate () until the iodine color disappears (turns pale yellow/clear).
- Workup: Acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate ().[1][2] Dry organic layer over .[1][2]
- Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to obtain white needles (mp 67-68 °C).

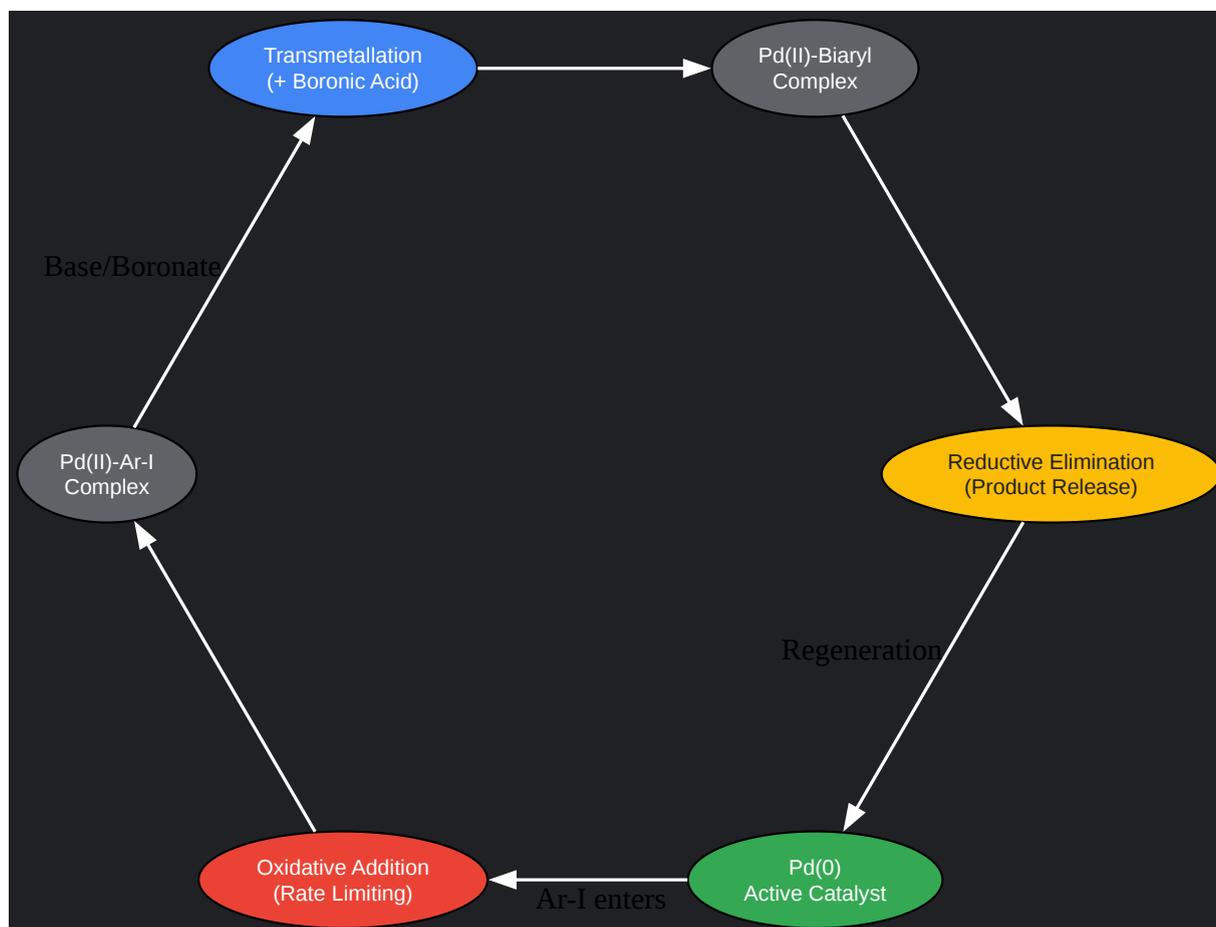
Reactivity & Applications: The Suzuki-Miyaura Coupling

The C-I bond is the weakest carbon-halogen bond (

), making this scaffold an excellent electrophile for Palladium-catalyzed cross-coupling reactions under mild conditions.[1][2]

Mechanistic Pathway

The following diagram details the catalytic cycle when coupling **4-iodo-2-methylphenol** with a boronic acid to form a biaryl scaffold (e.g., in drug discovery).



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Figure 3: Catalytic cycle for Pd-catalyzed coupling at the C4-iodine site.[1][2]

Key Applications

- PPAR Agonists: Used as the A-ring precursor for GW501516 (Cardarine), a metabolic modulator.[1][2]
- Biaryl Ethers: The phenol group allows for Ullmann ether synthesis, while the iodine allows for orthogonal C-C bond formation.[1][2]

Safety & Handling

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).^{[1][2][4]} The iodine bond is photosensitive; store in amber vials.^{[1][2]}
- Storage: Keep at 2-8°C under inert atmosphere (Argon) to prevent oxidative darkening (formation of quinones).

References

- PubChem. (2025).^{[1][2][4]} **4-Iodo-2-methylphenol** Compound Summary. National Library of Medicine.^{[1][2]} [[Link](#)]
- NIST WebBook. (2024).^{[1][2]} Phenol, 4-iodo-2-methyl- Mass Spectrum. National Institute of Standards and Technology.^{[1][2]} [[Link](#)]^{[1][2]}

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Sources

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